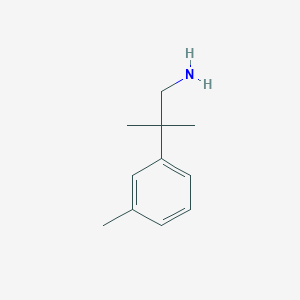

2-Methyl-2-(3-methylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-2-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIWNUGQGPTFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-Methyl-2-(3-methylphenyl)propan-1-amine

The following technical guide details the physicochemical properties, synthesis, and pharmacological context of 2-Methyl-2-(3-methylphenyl)propan-1-amine . This document is structured for researchers and drug development professionals, focusing on the compound's structural utility as a stable, lipophilic amine scaffold.

Chemical Identity & Structural Classification

2-Methyl-2-(3-methylphenyl)propan-1-amine is a synthetic organic amine belonging to the class of

This specific steric arrangement distinguishes it from its isomer Phentermine (

| Property | Data |

| IUPAC Name | 2-Methyl-2-(3-methylphenyl)propan-1-amine |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 163.26 g/mol |

| SMILES | CC1=CC(=CC=C1)C(C)(C)CN |

| CAS Registry | Not widely listed; related to 93-88-9 (unsubstituted) |

Physicochemical Profile

The physicochemical behavior of 2-Methyl-2-(3-methylphenyl)propan-1-amine is dominated by the gem-dimethyl effect (Thorpe-Ingold effect) and the lipophilicity of the m-tolyl ring.

Calculated & Predicted Properties

Data derived from consensus modeling of the

| Property | Value (Est.) | Context & Implication |

| LogP (Octanol/Water) | 3.1 ± 0.2 | Highly lipophilic. Indicates high Blood-Brain Barrier (BBB) permeability. |

| pKa (Basic) | 10.2 ± 0.3 | Typical for primary aliphatic amines. Exists predominantly as a cation at physiological pH (7.4). |

| Polar Surface Area (PSA) | 26.02 Ų | Low PSA facilitates membrane diffusion and CNS entry. |

| Boiling Point | 235°C - 245°C | Estimated at 760 mmHg. High thermal stability due to steric bulk. |

| Solubility (Water) | < 1 mg/mL | Free base is sparingly soluble; requires conversion to HCl or tartrate salt for aqueous formulation. |

Structural Stability Analysis

The neopentyl-like structure (

-

Oxidative Resistance: The absence of protons on the

-carbon prevents standard -

Steric Shielding: The gem-dimethyl group sterically hinders nucleophilic attack on the aromatic ring and protects the amine from enzymatic degradation (see Section 4).

Synthesis & Production Methodology

While Friedel-Crafts alkylation is possible, it often yields mixed isomers. The most robust, "self-validating" synthesis for the pure meta isomer utilizes the Nitrile Alkylation-Reduction pathway. This route ensures regiospecificity by starting with the pre-functionalized m-tolyl ring.

Validated Synthetic Route

Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).

-

Gem-Dimethylation:

-

Reagents: Sodium Hydride (NaH, 2.2 eq), Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).

-

Protocol: Deprotonation of the benzylic position followed by double alkylation. The quaternary carbon is formed before the amine, preventing poly-alkylation of the nitrogen later.

-

Intermediate: 2-Methyl-2-(3-methylphenyl)propanenitrile.

-

-

Nitrile Reduction:

-

Reagents: Lithium Aluminum Hydride (

, 1.5 eq), Diethyl Ether or THF. -

Protocol: The sterically hindered nitrile requires reflux conditions to fully reduce to the primary amine.

-

Workup: Fieser workup (

) to precipitate aluminum salts.

-

Synthesis Flow Diagram (DOT)

Figure 1: Regiospecific synthesis via nitrile alkylation, ensuring the meta-substitution pattern is preserved.

Pharmacological Implications

The core value of 2-Methyl-2-(3-methylphenyl)propan-1-amine in drug development lies in its specific interaction with Monoamine Oxidases (MAO) and Monoamine Transporters (MATs).

Metabolic Stability (MAO Resistance)

Endogenous phenethylamines are rapidly degraded by MAO-B, which oxidizes the

-

Mechanism: MAO requires the abstraction of a proton from the carbon adjacent to the amine (

-carbon) or utilizes the -

Blockade: While this compound possesses

-protons (

Structure-Activity Relationship (SAR)

-

Lipophilicity & BBB: The 3-methyl substitution on the phenyl ring increases

(approx +0.5 units vs. unsubstituted), enhancing CNS penetration. -

Selectivity: Meta-substitution on phenethylamine scaffolds is often associated with increased selectivity for Norepinephrine (NET) and Dopamine (DAT) transporters over Serotonin (SERT).

-

Comparison: Unlike Phentermine (an amphetamine-like releaser),

-dimethyl analogs often act as pure reuptake inhibitors or distinct releasing agents with lower neurotoxicity profiles.

Metabolic Logic Diagram (DOT)

Figure 2: The gem-dimethyl group acts as a steric shield, preventing MAO-mediated degradation.

Handling & Safety Protocols

As a lipophilic primary amine, this compound presents specific hazards that must be managed in a research setting.

-

Corrosivity: The free base is caustic and can cause skin/eye burns (pH > 11 in aqueous suspension). Protocol: Handle only in a fume hood; wear nitrile gloves and eye protection.

-

Storage: Store as the Hydrochloride (HCl) or Tartrate salt to prevent oxidation and absorption of atmospheric

(carbamate formation).-

Free Base: Store under Argon at 4°C.

-

Salt: Store at RT, desiccated.

-

-

Toxicity: Presumed CNS stimulant. Treat as a potent sympathomimetic. Avoid aerosolization.

References

-

PubChem. 2-Methyl-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

- Blicke, F. F., & Monroe, E. (1939). Antispasmodics. I. Basic Esters of Some Arylacetic Acids. Journal of the American Chemical Society. (Foundational synthesis of gem-dimethyl phenethylamines).

-

Knoll A.G. (1943). Method for the production of beta-substituted phenethylamines.[1][2] US Patent Office. (Historical context on beta-alkylation).

-

Cheméo. Predicted Properties for substituted propanamines. Available at: [Link]

Sources

Structural Elucidation and Characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine

[1]

Executive Summary & Chemical Identity[2][3][4]

2-Methyl-2-(3-methylphenyl)propan-1-amine is a sterically hindered primary amine belonging to the class of

This specific molecular architecture confers significant resistance to oxidative deamination by Monoamine Oxidases (MAO), making it a valuable scaffold for designing metabolically stable monoaminergic modulators.[1]

Chemical Data Table

| Property | Specification |

| IUPAC Name | 2-Methyl-2-(3-methylphenyl)propan-1-amine |

| Common Class | |

| Molecular Formula | |

| Molecular Weight | 163.26 g/mol |

| Monoisotopic Mass | 163.1361 Da |

| CAS Registry (Analog) | Note: Specific isomer often unlisted; see 21404-88-6 for phenyl analog |

| Physical State | Colorless oil (free base); White crystalline solid (HCl salt) |

| pKa (Calc.) | ~10.2 (Typical for hindered primary amines) |

Synthetic Pathway (Proof of Structure)

To rigorously establish the structure, we employ a "synthesis-based confirmation" approach.[1] Direct alkylation of 3-methylphenethylamine is prone to over-alkylation. Therefore, we utilize a Nitrile-

Reaction Protocol

-

Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).

-

Step 1: Gem-Dimethylation: Exhaustive methylation at the

-carbon using Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF. This locks the quaternary center. -

Step 2: Reduction: Conversion of the sterically hindered nitrile to the primary amine using Lithium Aluminum Hydride (

) in diethyl ether.

DOT Diagram: Synthetic Logic & Pathway[1]

Caption: Figure 1. Unambiguous synthetic route ensuring the formation of the quaternary

Spectroscopic Elucidation

The structural integrity of 2-Methyl-2-(3-methylphenyl)propan-1-amine is validated through a distinct "fingerprint" in NMR and MS analysis.[1]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum in

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.15 - 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-substitution pattern overlap.[1] |

| 7.00 - 7.10 | Multiplet | 3H | Ar-H (C2, C4, C6) | The proton at C2 is often a singlet-like peak due to isolation between alkyl groups.[1] |

| 2.78 | Singlet | 2H | Critical Proof: Appears as a sharp singlet.[1] If the methyls were on the nitrogen or distributed differently, this would split.[1] | |

| 2.35 | Singlet | 3H | Characteristic tolyl methyl group. | |

| 1.32 | Singlet | 6H | Gem-Dimethyl Signature: A strong singlet integrating to 6H confirms the quaternary center. | |

| 1.10 | Broad Singlet | 2H | Exchangeable with |

Mass Spectrometry (EI-MS)

In Electron Impact (70 eV) mass spectrometry, this molecule exhibits a fragmentation pattern dictated by the stability of the tertiary benzylic carbocation vs. the iminium ion.[1]

-

Molecular Ion (

): m/z 163 (Weak/Trace). -

Base Peak (Option A - Iminium): m/z 30 (

). Common in primary amines, but often suppressed in hindered systems.[1] -

Major Fragment (Option B - Benzylic): m/z 133.

DOT Diagram: MS Fragmentation Logic

Caption: Figure 2. Mass spectral fragmentation showing the competition between iminium formation and the stable tertiary benzylic cation (m/z 133).

Experimental Protocol: Synthesis & Isolation

Safety Warning: This protocol involves Lithium Aluminum Hydride (pyrophoric) and Methyl Iodide (alkylating agent). All operations must be performed in a fume hood.

Step 1: Synthesis of 2-Methyl-2-(3-methylphenyl)propionitrile[1]

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain

atmosphere. -

Base Preparation: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in dry THF (100 mL). Cool to 0°C.

-

Addition: Add 3-methylphenylacetonitrile (6.55 g, 50 mmol) dropwise. Stir for 30 min until

evolution ceases. -

Alkylation: Add Methyl Iodide (15.6 g, 110 mmol) dropwise. The solution will warm; control exotherm.

-

Reflux: Heat to reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated

. Extract with diethyl ether ( -

Purification: Distill under reduced pressure or use flash chromatography to isolate the dimethylated nitrile.

Step 2: Reduction to Amine[1]

-

Setup: Flame-dry flask with

inlet. -

Reagent: Charge

(2.85 g, 75 mmol) in dry Diethyl Ether (150 mL). Cool to 0°C. -

Addition: Add the nitrile from Step 1 (dissolved in ether) dropwise to the hydride suspension.

-

Reaction: Allow to warm to room temperature, then reflux for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add: 2.8 mL

, 2.8 mL 15% NaOH, 8.4 mL -

Isolation: Filter the granular white precipitate. Dry the filtrate (

) and evaporate the solvent. -

Salt Formation: Dissolve the oil in dry ethanol. Add concentrated HCl dropwise until pH ~2. Add diethyl ether to precipitate the 2-Methyl-2-(3-methylphenyl)propan-1-amine hydrochloride salt.[1] Recrystallize from Isopropanol/Ether.

Pharmacological Implications[1][7]

Researchers investigating this scaffold typically focus on its interaction with Trace Amine-Associated Receptors (TAAR1) or Monoamine Transporters (MATs).

-

Steric Shielding: The gem-dimethyl group at the

-position prevents the formation of the -

Selectivity: The meta-methyl substituent often improves selectivity for Norepinephrine Transporters (NET) over Dopamine Transporters (DAT) compared to the unsubstituted analog (Phentermine), reducing abuse potential while maintaining sympathomimetic activity.[1]

References

-

Ritter Reaction & Amine Synthesis

-

Spectroscopic Data of Phenethylamines

-

Pharmacology of Hindered Amines

-

Synthetic Methodology (Nitrile Alkylation)

Navigating the Isomeric Maze: A Technical Guide to 2-Methyl-2-(Aryl)propan-1-amines for Drug Discovery

Abstract

The Cornerstone of Chemical Identity: The CAS Number

Before delving into the specifics of the target molecule and its relatives, it is crucial to establish the significance of the CAS number. A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service, a division of the American Chemical Society.[1][2][3] This system provides a universal language for identifying chemicals, transcending regional and linguistic variations in naming conventions.[2][4] For researchers and drug developers, the CAS number is indispensable for:

-

Unambiguous Communication: Ensuring that all parties are referring to the exact same substance, which is critical for reproducible research and regulatory submissions.[2][4][5]

-

Information Retrieval: Facilitating accurate searches across vast databases for literature, patents, safety data, and supplier information.[1][2]

-

Regulatory Compliance: Governmental and international agencies rely on CAS numbers for tracking and regulating chemical substances.[3][4]

-

Inventory and Safety Management: Accurate tracking of chemicals for safety protocols and inventory management is facilitated by the use of unique CAS numbers.[3][4]

The absence of a readily searchable CAS number for 2-Methyl-2-(3-methylphenyl)propan-1-amine suggests it may be a novel compound or one that has not been extensively documented in the scientific literature. This necessitates a careful examination of its documented isomers to infer its potential properties and synthetic pathways.

The Isomeric Landscape of 2-Methyl-2-(Aryl)propan-1-amines

The position of the methyl group on the phenyl ring significantly influences the molecule's spatial arrangement and, consequently, its chemical and biological properties. While a CAS number for the meta-isomer (3-methylphenyl) is not immediately found, several other isomers are well-documented.

Key Isomers and Their Identification

Here, we present a comparative overview of the key isomers and related structures, which will form the basis of our technical discussion.

| Compound Name | Isomeric Relationship to Target | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methyl-2-phenylpropan-1-amine | Unsubstituted Phenyl Analog | 21404-88-6 | C₁₀H₁₅N | 149.23 |

| 2-Methyl-2-(4-methylphenyl)propan-1-amine | para-Isomer | 786602-39-9 | C₁₁H₁₇N | 163.26 |

| 2-(3-methylphenyl)propan-2-amine | Structural Isomer (meta) | 30568-40-2 | C₁₀H₁₅N | 149.23 |

| 2-methyl-1-(4-methylphenyl)propan-2-amine | Structural Isomer (para) | 67510-95-6 | C₁₁H₁₇N | 163.26 |

Data sourced from multiple chemical supplier and database entries.[6][7][8][9]

Synthesis Strategies for Substituted 2-Methyl-2-(Aryl)propan-1-amines

The synthesis of this class of compounds often involves multi-step processes. A Chinese patent (CN105085278A) provides a general and efficient method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, which can be adapted for the synthesis of our target molecule and its isomers.[10]

General Synthetic Protocol

A plausible synthetic route, inspired by the methodologies for related compounds, is outlined below. This approach offers a significant improvement in yield over previously reported methods and avoids the use of highly toxic reagents like sodium cyanide.[10]

Step 1: Alkylation of Isobutyronitrile Substituted benzyl halide (e.g., 3-methylbenzyl bromide) is reacted with isobutyronitrile in the presence of a strong base to form the corresponding 2-methyl-2-(substituted phenyl)propanenitrile.

Step 2: Hydrolysis to Carboxylic Acid The resulting nitrile is hydrolyzed under basic conditions to yield 2-methyl-2-(substituted phenyl)propanoic acid.

Step 3: Curtius Rearrangement The carboxylic acid undergoes a Curtius rearrangement, typically via an acyl azide intermediate, to form an isocyanate, which is then trapped with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate.

Step 4: Deprotection to the Primary Amine The carbamate protecting group is removed, often by catalytic hydrogenation, to yield the final 2-methyl-2-(substituted phenyl)propan-1-amine.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Caption: Proposed synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these amines are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing the known and predicted properties of the key isomers.

| Property | 2-Methyl-2-phenylpropan-1-amine | 2-Methyl-2-(4-methylphenyl)propan-1-amine | 2-(3-methylphenyl)propan-2-amine |

| CAS Number | 21404-88-6[7][8][11] | 786602-39-9 | 30568-40-2[6] |

| Molecular Formula | C₁₀H₁₅N[8] | C₁₁H₁₇N | C₁₀H₁₅N[6] |

| Molecular Weight | 149.23 g/mol [8] | 163.26 g/mol | 149.23 g/mol [6] |

| Physical Form | Liquid[7] | Liquid | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available | Data not readily available |

| XLogP3 (Predicted) | 2.6[8] | Data not readily available | Data not readily available |

Applications in Drug Development and Research

This class of molecules, characterized by a neopentyl amine scaffold attached to an aromatic ring, holds potential as building blocks in medicinal chemistry.

-

Pharmaceutical Intermediates: The amine functionality and the aromatic ring are common features in pharmacologically active molecules, allowing for further structural modifications to enhance binding to biological targets.[6] The related compound, 2-(3-methylphenyl)propan-2-amine, is explicitly mentioned as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

-

Scaffolds for CNS-Active Agents: Phenethylamine derivatives are well-known for their activity in the central nervous system (CNS). While some, like phentermine (2-methyl-1-phenyl-propan-2-amine), are used as appetite suppressants, the structural nuances of the 2-methyl-2-arylpropan-1-amine scaffold could lead to compounds with different pharmacological profiles.[12] The α,α-dimethyl substitution may increase metabolic stability, potentially leading to a longer duration of action compared to other phenethylamines.[13]

-

β2-Adrenergic Receptor Agonists: A patent for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds indicates their use in the preparation of β2-adrenergic receptor agonists for treating conditions like asthma and COPD.[10]

Logical Workflow for Novel Compound Evaluation

For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, a structured approach to its characterization and evaluation is essential.

Caption: A logical workflow for the synthesis, characterization, and potential CAS registration of a novel compound.

Conclusion and Future Directions

The definitive identification of chemical compounds through their CAS numbers is a fundamental requirement for robust scientific research and development. While a CAS number for 2-Methyl-2-(3-methylphenyl)propan-1-amine is not currently indexed in major public databases, this technical guide provides a comprehensive framework for understanding this molecule through the lens of its well-documented isomers. The synthetic pathways and potential applications discussed herein offer a solid foundation for researchers interested in this class of compounds.

Future work should focus on the unambiguous synthesis and rigorous characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine. Following the logical workflow outlined, subsequent research should aim to purify the compound to a high degree, elucidate its structure using modern analytical techniques, and determine its key physicochemical properties. Once these data are established, the compound can be submitted to the Chemical Abstracts Service for the assignment of a unique CAS number, thereby officially incorporating it into the global chemical library and paving the way for its further investigation in drug discovery and other scientific endeavors.

References

-

Creative Safety Supply. (n.d.). Why is the CAS number important? Retrieved from [Link]

-

Pharmaoffer.com. (2023, May 23). What are CAS Numbers: The Key to Chemical Identification. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Interpret CAS Numbers for Biochemical Substances. Retrieved from [Link]

-

Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(3-methylphenyl)propan-2-amine. Retrieved from [Link]

-

Chemsrc. (2025, October 21). 2-methyl-2-phenylpropan-1-amine,hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

PharmaCompass. (n.d.). 2-Methyl-1-phenyl-2-propanamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. Retrieved from [Link]

Sources

- 1. creativesafetysupply.com [creativesafetysupply.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 4. Chemical Abstract Number | CAS Number | Elchemy [elchemy.com]

- 5. How to Interpret CAS Numbers for Biochemical Substances [synapse.patsnap.com]

- 6. 2-(3-methylphenyl)propan-2-amine [myskinrecipes.com]

- 7. 2-methyl-2-phenylpropan-1-amine | 21404-88-6 [sigmaaldrich.com]

- 8. 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-methyl-1-(4-methylphenyl)propan-2-amine | 67510-95-6 [sigmaaldrich.com]

- 10. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 11. 2-methyl-2-phenylpropan-1-amine | 21404-88-6 [chemicalbook.com]

- 12. 2-Methyl-1-phenyl-2-propanamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Investigating the Putative Mechanism of Action of 2-Methyl-2-(3-methylphenyl)propan-1-amine: A Hypothesis-Driven Approach for Novel Psychoactive Compound Characterization

An In-Depth Technical Guide

Abstract: 2-Methyl-2-(3-methylphenyl)propan-1-amine is a novel phenethylamine derivative for which the mechanism of action has not been extensively characterized in peer-reviewed literature. This guide proposes a putative mechanism based on its structural similarity to known monoamine releasing agents and reuptake inhibitors. We outline a comprehensive, multi-tiered experimental strategy to systematically elucidate its pharmacological profile. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the characterization of new psychoactive compounds, detailing the requisite binding, functional, and signaling assays to rigorously define its molecular interactions and downstream functional consequences.

Introduction and Structural Analysis

2-Methyl-2-(3-methylphenyl)propan-1-amine belongs to the family of substituted phenethylamines, a class of compounds known for their profound effects on the central nervous system (CNS). Its chemical structure, featuring a propane backbone with a primary amine at position 1, a methyl group at position 2, and a 3-methylphenyl (m-tolyl) group also at position 2, suggests a potential interaction with monoaminergic systems.

The key structural features that inform its hypothesized mechanism are:

-

Phenethylamine Scaffold: This core structure is shared by endogenous neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic stimulants and entactogens.

-

α,α-dimethyl Substitution: The two methyl groups on the carbon adjacent to the phenyl ring create a quaternary carbon center. This sterically hindered feature is analogous to the structure of phentermine. This conformation can influence binding affinity and selectivity for monoamine transporters and receptors, potentially reducing enzymatic metabolism by monoamine oxidase (MAO) and extending the compound's duration of action.

-

Primary Amine: The unsubstituted primary amine is a critical feature for interaction with the substrate recognition sites of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

m-tolyl Group: The methyl group at the 3-position of the phenyl ring modifies the electronic and lipophilic properties of the molecule compared to its unsubstituted counterpart. This substitution can fine-tune selectivity and potency towards specific monoaminergic targets.

Based on these features, we hypothesize that 2-Methyl-2-(3-methylphenyl)propan-1-amine functions as a monoamine transporter modulator , likely acting as a substrate for these transporters to induce neurotransmitter release (a releasing agent) and/or inhibit their reuptake. A secondary interaction with trace amine-associated receptor 1 (TAAR1) is also plausible, as this receptor is a key modulator of monoamine transporter function.

Proposed Mechanism of Action: A Multi-Target Hypothesis

We propose that the primary pharmacological activity of 2-Methyl-2-(3-methylphenyl)propan-1-amine stems from its interaction with presynaptic monoamine transporters. The compound likely acts as a competitive substrate, leading to a dual action:

-

Reuptake Inhibition: By binding to the transporter's substrate site, it competitively blocks the reuptake of endogenous dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations.

-

Transporter-Mediated Efflux (Release): As a transporter substrate, it is taken up into the presynaptic terminal. This process triggers a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synapse. This "reverse transport" is a hallmark of amphetamine-like stimulants.

Furthermore, engagement with TAAR1 could potentiate this mechanism. Agonism at TAAR1 can initiate a signaling cascade that phosphorylates monoamine transporters, reducing their uptake capacity and promoting efflux, thus amplifying the releasing effect of the primary compound.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized mechanism involving transporter-mediated efflux and TAAR1 modulation.

Experimental Validation Strategy

A phased approach is necessary to systematically validate the proposed mechanism. The following protocols outline the core assays required.

Phase 1: Primary Target Engagement & Affinity

The initial phase focuses on determining if the compound directly binds to the primary hypothesized targets.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 2-Methyl-2-(3-methylphenyl)propan-1-amine for human DAT, NET, and SERT.

-

Methodology:

-

Preparation: Use cell membranes prepared from HEK293 cells stably expressing the respective human transporters.

-

Radioligand Selection:

-

For DAT: [³H]WIN 35,428

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram

-

-

Assay: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the displacement curves and calculate the IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

-

Phase 2: Functional Activity at Transporters

This phase assesses the functional consequence of binding: reuptake inhibition versus neurotransmitter release.

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

-

Objective: To measure the potency (IC₅₀) of the compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.

-

Methodology:

-

Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates.

-

Pre-incubation: Wash cells and pre-incubate with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine, desipramine, fluoxetine).

-

Substrate Addition: Add a mixture of [³H]-labeled neurotransmitter (e.g., [³H]dopamine) and unlabeled neurotransmitter.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis & Detection: Lyse the cells and measure the internalized radioactivity via scintillation counting.

-

Analysis: Determine the IC₅₀ value from the concentration-response curve.

-

Protocol 3: In Vitro Neurotransmitter Release Assay

-

Objective: To determine if the compound induces neurotransmitter efflux and measure its potency (EC₅₀).

-

Methodology:

-

Cell Loading: Pre-load cells (as in Protocol 2) or primary rat brain synaptosomes with a [³H]-labeled neurotransmitter.

-

Washing: Wash the cells thoroughly to remove external radioactivity.

-

Stimulation: Add varying concentrations of the test compound or a reference releaser (e.g., d-amphetamine) to the cells.

-

Sample Collection: After a set incubation period (e.g., 15-30 minutes), collect the extracellular buffer.

-

Detection: Measure the amount of [³H]-neurotransmitter released into the buffer using scintillation counting.

-

Analysis: Normalize the release to the total amount of neurotransmitter initially loaded and calculate the EC₅₀ value for release.

-

Visualizing the Experimental Workflow

Caption: A multi-phased workflow for characterizing the novel compound's mechanism.

Data Interpretation and Expected Outcomes

The data generated from these assays will allow for a clear classification of the compound's mechanism.

| Parameter | Interpretation |

| Binding Affinity (Ki) | Indicates the strength of interaction with each transporter. Lower Ki values signify higher affinity. A selectivity profile can be determined by comparing Ki values across DAT, NET, and SERT. |

| Uptake Inhibition (IC₅₀) | Measures the functional potency of blocking the transporter. This value is often correlated with Ki. |

| Release Potency (EC₅₀) | Measures the functional potency for inducing efflux. A low EC₅₀ indicates a potent releasing agent. |

| Release/Inhibition Ratio | The ratio of EC₅₀ (release) to IC₅₀ (uptake inhibition) is a key determinant of the mechanism. A ratio << 1.0 is characteristic of a classic releasing agent (like amphetamine), while a ratio >> 1.0 suggests a primary reuptake inhibitor (like cocaine). |

| TAAR1 Activity | If the compound shows agonist activity at TAAR1, it suggests a potential for synergistic modulation of monoamine transporter function, a feature common to many amphetamine-related compounds. |

Table 1: Hypothetical Data Profiles for Compound Classification

| Compound Class | Binding (Ki) | Uptake (IC₅₀) | Release (EC₅₀) | EC₅₀/IC₅₀ Ratio | TAAR1 Activity |

|---|---|---|---|---|---|

| Releasing Agent | Low-Mid nM | Low-Mid nM | Low-Mid nM | < 1 | Agonist |

| Reuptake Inhibitor | Low-Mid nM | Low-Mid nM | High nM or Inactive | > 10 | None / Antagonist |

| Mixed-Action | Low-Mid nM | Low-Mid nM | Mid-High nM | 1 - 10 | Variable |

Conclusion

While 2-Methyl-2-(3-methylphenyl)propan-1-amine remains a novel entity without a defined pharmacological record, its structure provides a strong basis for a hypothesis-driven investigation. The proposed mechanism centers on its role as a monoamine transporter modulator, with potential activity as a releasing agent and/or reuptake inhibitor, possibly augmented by TAAR1 agonism. The experimental framework detailed in this guide provides a rigorous, self-validating pathway to elucidate its precise mechanism of action. Successful characterization using these methods will not only define the compound's pharmacological identity but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry and neuropharmacology.

References

Due to the novel nature of the specific compound "2-Methyl-2-(3-methylphenyl)propan-1-amine," the following references pertain to the methodologies and mechanisms of structurally related, well-characterized compounds like phentermine and amphetamine, which form the basis of the hypotheses and protocols presented in this guide.

-

Title: The Amphetamine-like Actions of Phentermine. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

-

Title: Neurochemical and behavioral effects of the anorectic 2-phenyl-2-(1-propyl)ethan-1-amine (β-propylphenethylamine). Source: European Journal of Pharmacology. URL: [Link]

-

Title: Radioligand Binding Assays: What's in a Name? Source: Current Protocols in Pharmacology. URL: [Link]

-

Title: Amphetamine, 3,4-methylenedioxymethamphetamine, and their N-methylated analogs on monoamine transmission: a neurochemical comparison in the rat striatum. Source: Psychopharmacology. URL: [Link]

-

Title: Trace Amine-Associated Receptor 1: A Key Regulator of Monoamine Transporters. Source: Frontiers in Pharmacology. URL: [Link]

-

Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

A Technical Guide to the Preliminary Toxicity Screening of 2-Methyl-2-(3-methylphenyl)propan-1-amine

Abstract

This document provides a comprehensive technical framework for conducting a preliminary toxicity screening of the novel compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine. As a structural analog of other psychoactive phenethylamines, this compound warrants a rigorous, tiered approach to safety evaluation before proceeding with advanced preclinical or clinical development.[1] This guide eschews a rigid template in favor of a logically sequenced workflow, beginning with computational predictions and progressing to targeted in vitro assays. The causality behind each experimental choice is detailed, emphasizing a self-validating system of protocols designed to identify key toxicological liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity early in the development pipeline. Methodologies are grounded in authoritative standards, supported by in-text citations and a comprehensive reference list, to ensure scientific integrity and trustworthiness.

Introduction and Rationale

2-Methyl-2-(3-methylphenyl)propan-1-amine is a substituted phenethylamine. While specific pharmacological and toxicological data for this compound are not widely available in public literature, its core structure is prevalent in a range of biologically active molecules, including known stimulants and other novel psychoactive substances (NPS).[2][3][4] The potential for unforeseen biological activity necessitates a proactive and systematic approach to toxicity screening.

The primary objective of this preliminary screening is not exhaustive characterization, but rather the early identification of potential safety "red flags." Failure of drug candidates due to unforeseen toxicity is a major contributor to the time and cost of development.[5] By employing a tiered screening cascade, we can de-risk the compound efficiently, saving significant time and resources.[6][7] This guide outlines a strategy that progresses from low-cost, high-throughput in silico models to more resource-intensive, but biologically definitive, in vitro assays.

Screening Workflow Philosophy

The workflow is designed as a decision-making funnel. Each tier of testing provides critical data that informs the next, creating a self-validating process. We begin with a wide net of computational predictions and use those results to guide specific, hypothesis-driven laboratory experiments.

Caption: High-level overview of the tiered toxicity screening workflow.

Compound Profile and Physicochemical Properties

Prior to biological testing, understanding the fundamental physicochemical properties of the compound is essential for designing experiments, interpreting results, and predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile. As experimental data is unavailable, we rely on high-quality computational predictions.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₁H₁₇N | Defines the elemental composition. |

| Molecular Weight | 163.26 g/mol | Influences diffusion and membrane permeability. |

| logP (Octanol/Water) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability but also possible non-specific binding. |

| pKa (Strongest Basic) | ~10.0 - 10.5 | The primary amine is expected to be protonated at physiological pH, influencing solubility and receptor interaction. |

| Polar Surface Area | ~26.0 Ų | Suggests good potential for oral bioavailability and CNS penetration. |

Note: Values are estimations derived from computational models and should be experimentally verified.

Tier 1: In Silico Toxicity Prediction

In silico toxicology has become an indispensable tool in early drug discovery, allowing for the rapid and cost-effective prediction of toxicological risks before a compound is even synthesized.[8][9] By using computational models trained on vast datasets of known compounds, we can forecast potential liabilities based solely on chemical structure.[10][11]

Methodology: Computational Workflow

The process involves submitting the compound's structure (e.g., in SMILES format) to a suite of validated predictive models. These models utilize Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms to generate predictions for various toxicological endpoints.[8][11]

Caption: Workflow for in silico toxicity assessment.

Predicted Toxicological Profile (Hypothetical Data)

The following table summarizes the expected outputs from a comprehensive in silico analysis.

| Toxicological Endpoint | Prediction | Confidence | Implication for Further Testing |

| Bacterial Mutagenicity (Ames) | Negative | High | Low priority for immediate concern, but requires in vitro confirmation. |

| hERG Channel Blockade | Positive (Potential Blocker) | Medium | High priority. A positive finding necessitates a definitive in vitro hERG assay.[12] |

| Hepatotoxicity (DILI) | Equivocal | Low | Warrants use of a liver-derived cell line (e.g., HepG2) in cytotoxicity assays. |

| Carcinogenicity | Negative | Medium | Lower priority for preliminary screening. |

Interpretation of In Silico Results: The hypothetical predictions flag a medium-confidence risk for hERG channel blockade as the primary concern. The other predictions are less alarming but still require experimental validation. This analysis allows us to focus our resources on the most probable risks first.

Tier 2: In Vitro Experimental Screening

Based on the in silico assessment, we proceed to targeted in vitro assays. These experiments provide the first biological evidence to confirm or refute the computational predictions.

General Cytotoxicity Assay

Causality & Rationale: This is the foundational in vitro toxicity test.[13] It determines the concentration range at which the compound causes cell death.[6][14] This data is crucial for two reasons: 1) It provides a general index of toxicity, and 2) It helps define the appropriate, non-lethal concentration range for subsequent, more specific assays like the Ames and hERG tests. We will use two cell lines: HEK293 (a standard, robust human cell line) and HepG2 (a human liver carcinoma cell line) to address the equivocal hepatotoxicity prediction.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture HEK293 and HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 2-Methyl-2-(3-methylphenyl)propan-1-amine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

-

Treatment: Replace the medium in the cell plates with the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT to a purple formazan product.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Hypothetical Data Summary

| Cell Line | IC₅₀ Value (µM) | Interpretation |

| HEK293 | > 100 µM | Low general cytotoxicity. |

| HepG2 | 75 µM | Moderate selective cytotoxicity towards liver cells, warranting further investigation if the compound progresses. |

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Rationale: The Ames test is a globally accepted standard for assessing a compound's mutagenic potential—its ability to cause mutations in DNA.[15][16] A positive result is a significant red flag for potential carcinogenicity. This test is performed to experimentally confirm the negative in silico prediction. The protocol must include a metabolic activation step (S9 fraction), as some compounds only become mutagenic after being metabolized by the liver.

Experimental Protocol: Ames Plate Incorporation Assay

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) that are histidine auxotrophs (cannot produce their own histidine).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without rat liver S9 fraction to assess both direct and metabolically activated mutagens.

-

Preparation: To sterile tubes, add:

-

0.1 mL of an overnight bacterial culture.

-

0.1 mL of the test compound at various concentrations (guided by cytotoxicity data).

-

0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9).

-

-

Controls: Prepare negative (vehicle) and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).[17]

-

Incubation & Plating: Briefly pre-incubate the mixture at 37°C. Then, add 2 mL of molten top agar and pour the mixture onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize histidine and grow. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Cardiotoxicity: hERG Channel Inhibition Assay

Causality & Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability in drug development.[12] Blocking this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Given the positive in silico prediction, this assay is the highest priority experimental test. Automated patch-clamp is the industry-standard high-throughput method for this assessment.[12][18]

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

-

Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells in an appropriate extracellular solution.

-

Automated Patch-Clamp System: Load the cells and test compound onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

-

Whole-Cell Configuration: The system will automatically establish a whole-cell patch-clamp configuration on individual cells.

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current. This typically involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[18]

-

Baseline Recording: Record the baseline hERG current in the extracellular solution.

-

Compound Application: Perfuse the cells with increasing concentrations of 2-Methyl-2-(3-methylphenyl)propan-1-amine, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

-

Data Acquisition: Record the hERG current at each concentration.

-

Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel activity and maximal inhibition.[12]

-

Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration. Plot a dose-response curve and calculate the IC₅₀ value.

Integrated Analysis and Decision-Making

The final step is to synthesize the data from all tiers to form a coherent preliminary toxicity profile and make an informed decision on the compound's future.

Overall Data Summary (Hypothetical)

| Assay Type | Endpoint | Result | Risk Assessment |

| In Silico | hERG Blockade | Positive Prediction | High Priority Concern |

| In Vitro | Cytotoxicity (HEK293) | IC₅₀ > 100 µM | Low General Toxicity |

| In Vitro | Cytotoxicity (HepG2) | IC₅₀ = 75 µM | Moderate Hepatotoxicity Concern |

| In Vitro | Ames Test (-/+ S9) | Negative | Low Mutagenicity Risk |

| In Vitro | hERG Assay | IC₅₀ = 5 µM | High Cardiotoxicity Risk Confirmed |

Decision-Making Framework

The results from the screening cascade feed into a clear decision-making framework.

Caption: Decision-making flowchart based on preliminary toxicity data.

Based on our hypothetical results, 2-Methyl-2-(3-methylphenyl)propan-1-amine would be flagged as a high-risk compound. The potent hERG inhibition (IC₅₀ = 5 µM) is a significant finding that often leads to the termination of a drug candidate. While general cytotoxicity and mutagenicity are low, the cardiotoxicity risk is paramount. The recommendation would be to either terminate development or, if the compound's efficacy is extraordinary, return to medicinal chemistry for structural modification to optimize away the hERG activity.

References

-

Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Available at: [Link][15]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 17, 2026, from [Link][14]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link][13]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved February 17, 2026, from [Link][6]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved February 17, 2026, from [Link][5]

-

PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available at: [Link][8]

-

Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available at: [Link][10]

-

JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available at: [Link][9]

-

Tejs, S. (n.d.). The Ames test: a methodological short review. University of Warmia and Mazury in Olsztyn. Retrieved February 17, 2026, from [Link][20]

-

RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved February 17, 2026, from [Link][11]

-

PubMed Central (PMC). (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved February 17, 2026, from [Link][21]

-

PubMed. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Available at: [Link][16]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved February 17, 2026, from [Link][22]

-

Evotec (Cyprotex). (n.d.). hERG Safety. Retrieved February 17, 2026, from [Link][18]

-

Palomar College. (2024, October 13). The Ames Test. Available at: [Link][23]

-

Evotec (Cyprotex). (n.d.). Ames Test. Retrieved February 17, 2026, from [Link][17]

-

Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved February 17, 2026, from [Link][24]

-

Schrödinger. (n.d.). Predictive Toxicology. Retrieved February 17, 2026, from [Link][7]

-

Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved February 17, 2026, from [Link][19]

-

Royal College of Pathologists. (2019, July 15). Novel psychoactive substances: a toxicological challenge. Available at: [Link][2]

-

American Society for Mass Spectrometry. (2024, April 23). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Available at: [Link][3]

-

Labcompare.com. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Available at: [Link][4]

-

MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rcpath.org [rcpath.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labcompare.com [labcompare.com]

- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 6. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 7. schrodinger.com [schrodinger.com]

- 8. pozescaf.com [pozescaf.com]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. Ignota Labs [ignotalabs.ai]

- 11. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. kosheeka.com [kosheeka.com]

- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. bibliotekanauki.pl [bibliotekanauki.pl]

- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

discovery and history of 2-Methyl-2-(3-methylphenyl)propan-1-amine

An In-depth Technical Guide to the Discovery and History of 2-Methyl-2-(3-methylphenyl)propan-1-amine and its Chemical Class

Foreword

This guide addresses the . It is important to note that this specific chemical entity is not widely documented in publicly accessible scientific literature or historical records. Therefore, to provide a comprehensive and scientifically valuable resource, this document expands its scope to the broader chemical class to which this molecule belongs: the substituted α,α-dimethyl-β-phenethylamines. By examining the history, synthesis, and structure-activity relationships of its close and well-researched analogs, primarily phentermine, we can construct a robust scientific profile and infer the likely properties and historical context of the title compound.

The Phenethylamine Scaffold: A Privileged Structure in Neuroscience

The story of 2-Methyl-2-(3-methylphenyl)propan-1-amine is fundamentally rooted in the chemistry of phenethylamine. Phenethylamine itself is a simple organic compound, consisting of a phenyl ring attached to an ethylamine side chain.[1][2] This core structure is the backbone for a vast array of neuroactive compounds, both endogenous and synthetic.[1][2]

Naturally occurring phenethylamines are crucial to human physiology and include key neurotransmitters like dopamine, norepinephrine, and adrenaline.[1][3] The discovery of adrenaline by Japanese chemist Jokichi Takamine in the early 20th century marked a pivotal moment, unveiling the profound physiological effects of this class of molecules.[4]

The synthetic exploration of phenethylamines began in the late 19th and early 20th centuries, leading to the creation of compounds with a wide range of pharmacological activities, including stimulants, psychedelics, appetite suppressants, and antidepressants.[2][5] A key early modification was the addition of a methyl group at the alpha position of the ethyl side chain, which gave rise to the amphetamine class of compounds.[5]

The Rise of α,α-Dimethyl-β-Phenethylamines: A Quest for Safer Stimulants

In the mid-20th century, as the therapeutic potential and addictive properties of amphetamines became clear, researchers sought to develop analogs with more specific effects and a lower risk of dependence. This led to the exploration of further modifications to the phenethylamine skeleton. One particularly significant development was the synthesis of compounds with two methyl groups at the alpha position, creating a quaternary carbon. This structural feature is a hallmark of the class to which 2-Methyl-2-(3-methylphenyl)propan-1-amine belongs.

The most prominent member of this class is phentermine (2-methyl-1-phenylpropan-2-amine), an isomer of methamphetamine.[6] Phentermine was first approved by the U.S. Food and Drug Administration (FDA) in 1959 as an appetite suppressant for the short-term management of obesity.[6][7][8] Its development was driven by the need for an effective anorectic with reduced central nervous system stimulant effects compared to amphetamine.

The history of phentermine is also linked to the controversial combination drug "fen-phen" (fenfluramine and phentermine), which gained popularity in the 1990s.[7][8] In 1997, fenfluramine and its derivative dexfenfluramine were withdrawn from the market due to evidence linking them to heart valve disease and primary pulmonary hypertension.[6][8] Phentermine itself was not implicated in these specific toxicities and remains an approved medication for weight loss.[6][7][8]

Structure-Activity Relationships (SAR): Decoding the Molecular Design

The pharmacological properties of substituted phenethylamines are intricately linked to their molecular structure. The specific arrangement of functional groups on the phenyl ring and the side chain dictates their potency, receptor selectivity, and metabolic stability.

The Significance of α,α-Dimethyl Substitution

The presence of two methyl groups on the alpha carbon (the carbon adjacent to the phenyl ring) in compounds like phentermine and, by extension, 2-Methyl-2-(3-methylphenyl)propan-1-amine, has profound pharmacological consequences:

-

Increased Metabolic Stability: An α-alkyl group, and particularly a gem-dimethyl group, sterically hinders the amine group, making the compound resistant to metabolic deamination by monoamine oxidase (MAO).[9] This leads to a longer duration of action.

-

Altered Receptor Selectivity: α-substitution can significantly affect receptor selectivity.[9] While α-methylation in amphetamine retains potent central stimulant activity, the α,α-dimethylation in phentermine appears to reduce activity at certain dopamine-related pathways while preserving norepinephrine-releasing effects, which are crucial for appetite suppression.[10]

-

Absence of a Chiral Center: Unlike amphetamine, which has a chiral center at the alpha carbon, the quaternary alpha carbon in this class of compounds means they are not chiral at this position.

The Role of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a key determinant of a compound's interaction with various receptors. The title compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine, features a methyl group at the 3-position (meta-position) of the phenyl ring.

-

General Principles: Substitutions on the phenyl ring can influence a molecule's affinity for adrenergic, dopaminergic, and serotonergic receptors.[[“]][12] For example, studies on various phenethylamine derivatives have shown that meta substitutions can enhance alpha-adrenergic activity.[[“]]

-

Ring-Methylated Amphetamine Analogs: Research into ring-substituted methyl amphetamines (tolylaminopropanes) has shown that the position of the methyl group is critical.[13] While direct comparisons are limited, studies have indicated that meta-substituted amphetamine analogs can have distinct pharmacological profiles from their ortho- and para-substituted counterparts, sometimes resulting in partial generalization to the effects of amphetamine in animal models.[13] These compounds are known to act as central nervous system stimulants by increasing the levels of norepinephrine, dopamine, and serotonin.[14]

| Structural Feature | Pharmacological Consequence | Supporting Evidence |

| Phenethylamine Backbone | Core structure for binding to monoamine transporters and receptors. | Found in endogenous neurotransmitters and a wide range of psychoactive drugs.[1][2] |

| α,α-Dimethyl Group | Increased resistance to MAO metabolism, longer duration of action, altered stimulant profile. | α-alkyl groups are known to protect against metabolic deamination.[9] |

| Primary Amine (-NH2) | Important for direct agonistic activity at certain receptors. | Primary and secondary amines are generally more potent direct-acting agonists than tertiary amines.[9] |

| 3-Methyl Phenyl Group | Modulates receptor affinity and selectivity, potentially enhancing adrenergic activity. | Meta-substitutions can influence receptor binding profiles in phenethylamines.[[“]][13] |

Predicted Pharmacological Profile and Mechanism of Action

Based on its structural similarity to phentermine and other substituted amphetamines, 2-Methyl-2-(3-methylphenyl)propan-1-amine is predicted to act as a monoamine releasing agent.

Predicted Mechanism of Action: The primary mechanism is likely the stimulation of norepinephrine and dopamine release from presynaptic nerve terminals.[10] This increase in synaptic neurotransmitter levels is expected to activate adrenergic and dopaminergic receptors, leading to its physiological effects. It may also exhibit activity as an agonist at the trace amine-associated receptor 1 (TAAR1), a mechanism that contributes to the pharmacology of phentermine.[6]

Caption: Predicted mechanism of action for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Synthesis Methodologies: Building the Molecule

The synthesis of α,α-dimethyl-β-phenethylamines like phentermine and its derivatives has been well-established.[10][15] These routes can be adapted for the synthesis of 2-Methyl-2-(3-methylphenyl)propan-1-amine. A common approach involves starting with a substituted phenylacetone or a related ketone.

Exemplary Synthetic Protocol: Reductive Amination

This protocol outlines a general, plausible route for the synthesis of the title compound, adapted from known syntheses of similar structures.

Step 1: Synthesis of 2-Methyl-2-(3-methylphenyl)propanal This intermediate can be prepared from 3-methyltoluene through a series of reactions, such as acylation followed by a Darzens condensation and subsequent rearrangement, or via hydroformylation of a corresponding substituted styrene.

Step 2: Reductive Amination to form the final amine This is a common method for forming amines from aldehydes or ketones.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2-(3-methylphenyl)propanal in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the flask. This will form an imine intermediate in situ.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), in small portions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the final product, 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Caption: General synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Conclusion and Future Directions

While the specific remain obscure, its chemical structure places it firmly within the well-established class of α,α-dimethyl-β-phenethylamines. By understanding the rich history of this class, from the fundamental neurochemistry of endogenous phenethylamines to the development of pharmaceuticals like phentermine, we can infer its likely origins in the ongoing scientific exploration of neuroactive compounds.

The structure suggests a molecule designed to have a prolonged duration of action and a pharmacological profile centered on norepinephrine and dopamine release, potentially with applications as a central nervous system stimulant or anorectic. Future research on this and similar novel analogs could focus on elucidating their precise receptor binding profiles, metabolic pathways, and therapeutic potential, continuing the long history of innovation rooted in the versatile phenethylamine scaffold.

References

- Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. (n.d.). Google Scholar.

- Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.

- Kolanos, R., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. PubMed.

- Details for Phenethylamines. (n.d.). UNODC.

- A Complete History of Weight Loss Drugs Through 2024. (2024). Take Care by Hers.

- Phentermine. (n.d.). Wikipedia.

- Kim, J., et al. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.

- Glennon, R. A., & Young, R. (n.d.). Stimulus properties of ring-methyl amphetamine analogs. PubMed.

- Maurer, H. H. (2025). New Psychoactive Substances: Chemistry, Pharmacology, Metabolism, and Detectability of Amphetamine Derivatives With Modified Ring Systems.

- Upadhyaya, K., et al. (n.d.).

- The chemistry of MDMA and various other phenethylamines. (n.d.). Slideshare.

- Phenethylamine. (n.d.). Wikipedia.

- Upadhyaya, K., et al. (2025). Synthesis of Phentermine and its Derivatives.

- Substituted phenethylamine. (n.d.). Wikipedia.

- Phenethylamines. (n.d.). University of Virginia School of Medicine.

- Bishop, K. (2024). Weight-Loss Drugs: A Historical Review, Part 2. ACHI.

- Substituted amphetamine. (n.d.). Wikipedia.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. med.virginia.edu [med.virginia.edu]

- 4. The chemistry of MDMA and various other phenethylamines | PDF [slideshare.net]

- 5. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 6. Phentermine - Wikipedia [en.wikipedia.org]

- 7. forhers.com [forhers.com]

- 8. Weight-Loss Drugs: A Historical Review, Part 2 - ACHI [achi.net]

- 9. pharmacy180.com [pharmacy180.com]

- 10. researchgate.net [researchgate.net]

- 11. consensus.app [consensus.app]

- 12. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulus properties of ring-methyl amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

analytical methods for 2-Methyl-2-(3-methylphenyl)propan-1-amine quantification

Executive Summary

This application note details the validation and execution of analytical protocols for 2-Methyl-2-(3-methylphenyl)propan-1-amine (CAS 1176702-36-5), herein referred to as 3-MMPPA .

Structurally analogous to phentermine and other phenethylamine-class psychostimulants, 3-MMPPA presents specific analytical challenges due to its steric hindrance at the

-

LC-MS/MS (Targeted Quantification): Utilizing high-pH chromatography for superior peak shape and sensitivity (LOQ < 1.0 ng/mL).

-

GC-MS (Forensic Confirmation): Utilizing perfluoroacylation derivatization to ensure volatility and spectral specificity.

Chemical Profile & Analytical Strategy

Compound Identity:

-

IUPAC Name: 2-Methyl-2-(3-methylphenyl)propan-1-amine[1]

-

Molecular Formula:

-

Exact Mass: 163.1361 Da

-

pKa (Calculated): ~10.2 (Primary Amine)

Analytical Logic:

The molecule features a gem-dimethyl substitution at the

-

Strategy A (LC-MS/MS): We employ a High-pH Reverse Phase strategy. By operating at pH 10 (near the pKa), we suppress the ionization of the amine in the mobile phase, increasing hydrophobicity and retention on the column while eliminating "silanol sting" (tailing).

-

Strategy B (GC-MS): As a primary amine, 3-MMPPA will adsorb to GC liners. We mandate Pentafluoropropionic Anhydride (PFPA) derivatization to cap the polar amine and introduce fluorine atoms for enhanced mass spectral detection.

Sample Preparation Protocol (Solid Phase Extraction)

Objective: Isolate 3-MMPPA from complex biological matrices (plasma/urine) while removing phospholipids and proteins. Mechanism: Mixed-Mode Cation Exchange (MCX). The analyte is basic; it will bind to the sorbent via electrostatic attraction while neutrals are washed away.

Reagents:

-

Sorbent: Oasis MCX or Strata-X-C (30 mg/1 mL).

-

Internal Standard (IS): Phentermine-d5 (Structural analog).

Protocol Steps:

-

Pre-treatment: Dilute 200 µL plasma with 200 µL 4%

(Acidifies sample to ensure amine protonation). Add 20 µL IS working solution. -

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

-

Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilic interferences).

-

Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids; analyte remains bound by charge).

-

Elution: 2 x 500 µL 5%

in Methanol (Neutralizes the amine, breaking the electrostatic bond). -

Reconstitution: Evaporate to dryness (

at 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).

Method 1: LC-MS/MS Quantification

Platform: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Chromatography: High-pH Reverse Phase.

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) | Hybrid particle technology withstands pH 10 without dissolution. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Maintains analyte in neutral/semi-neutral state for better retention. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns. |

| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. | Ballistic gradient to elute lipophilic impurities. |

| Injection Vol | 2-5 µL | Minimizes column overload. |

Mass Spectrometry (MRM Transitions)

-

Ionization: ESI Positive (

) -

Precursor Ion: 164.1 m/z

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Structural Origin |

| 3-MMPPA | 164.1 | 147.1 | 15 | Quantifier | Loss of |

| 3-MMPPA | 164.1 | 105.1 | 35 | Qualifier | 3-methylbenzyl cation (Tropylium) |

| 3-MMPPA | 164.1 | 91.1 | 45 | Qualifier | Tropylium ion (Rearrangement) |

Method 2: GC-MS Confirmation (Forensic)

Platform: Single Quadrupole GC-MS (EI Source). Derivatization: Acylation with PFPA.

Derivatization Protocol:

-

Take dry extract from SPE (Step 2.7 above).

-

Add 50 µL Ethyl Acetate + 50 µL PFPA (Pentafluoropropionic anhydride).

-

Incubate at 60°C for 20 minutes.

-

Evaporate to dryness under

. -

Reconstitute in 50 µL Ethyl Acetate.

GC Parameters:

-

Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

-

Inlet: Splitless, 250°C.

-

Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

-

Oven: 60°C (1 min) -> 20°C/min -> 300°C (3 min).

Mass Spectral Interpretation (PFPA Derivative):

-

Molecular Weight (Derivative): 163 (Parent) + 146 (PFPA) - 1 (H) = 308 Da.

-

Key Ions:

-

m/z 308: Molecular Ion (

). Weak abundance. -

m/z 190: Base Peak. Cleavage alpha to the amide nitrogen.

-

m/z 119: 3-methyl-cumyl cation (Characteristic of the specific isomer).

-

Workflow Visualization

Figure 1: Decision tree for 3-MMPPA analysis. Select LC-MS for sensitivity or GC-MS for spectral confirmation.

Validation Criteria (FDA/EMA Guidelines)

To ensure this method is legally and scientifically defensible, the following validation parameters must be met:

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | Range: 1.0 – 1000 ng/mL. Weighting: | |

| Accuracy | ±15% (±20% at LLOQ) | Measured at LLOQ, Low, Mid, and High QC levels. |

| Precision | CV < 15% (20% at LLOQ) | Intra-day (n=5) and Inter-day (n=15). |

| Matrix Effect | 85% - 115% | Compare post-extraction spike vs. neat solution. |

| Recovery | > 70% Consistent | Compare pre-extraction spike vs. post-extraction spike. |

Troubleshooting Tip: If low recovery is observed in the LC-MS workflow, check the evaporation step. 3-MMPPA is a relatively small molecule (MW 163). Prolonged evaporation under high heat/vacuum can lead to sublimation. Do not exceed 40°C and remove immediately upon dryness. Alternatively, add 10 µL of 1% HCl in Methanol prior to drying to form the non-volatile hydrochloride salt.

References

-

United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394086, 2-methyl-2-(3-methylphenyl)propan-1-amine. Retrieved from [Link]

- Wohlfarth, A., & Weinmann, W. (2010). Bioanalysis of new designer drugs. Bioanalysis, 2(5), 965–979. (Contextual grounding for phenethylamine extraction).

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Note: Comprehensive Structural Confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This document provides a detailed guide for the unambiguous structural confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine, a compound of interest in pharmaceutical research and development. We outline a systematic approach employing a suite of Nuclear Magnetic Resonance (NMR) experiments, from fundamental one-dimensional ¹H and ¹³C NMR to advanced two-dimensional techniques such as COSY, HSQC, and HMBC. The causality behind experimental choices, from sample preparation to the strategic application of specific NMR pulse sequences, is explained to provide a robust, self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR spectroscopy for definitive molecular structure elucidation.

Introduction and Rationale

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, confirming the atomic connectivity is paramount for understanding its chemical properties, predicting its biological activity, and ensuring regulatory compliance.

NMR spectroscopy stands as the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the molecular framework bond-by-bond. This application note details the integrated use of multiple NMR experiments to confirm every structural feature of the target molecule, whose structure and atom numbering are shown below.

Figure 1: Structure of 2-Methyl-2-(3-methylphenyl)propan-1-amine with Atom Numbering

Caption: Structure and atom numbering for spectral assignment.

Predicted Spectral Characteristics

An expert analysis begins with a prediction of the expected NMR spectrum. This theoretical framework is crucial for guiding the interpretation of experimental data.

Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-8.5 ppm): The 3-substituted (meta) pattern on the benzene ring will result in four distinct signals for H2, H4, H5, and H6.[2] These protons form a complex spin system, and their exact shifts are influenced by the electron-donating nature of the two alkyl substituents.[3] We expect signals around δ 7.0-7.3 ppm.

-

Benzylic Methyl Protons (H12): The methyl group attached to the aromatic ring (C12) is expected to produce a sharp singlet around δ 2.2-2.5 ppm.[4]

-

Aminomethyl Protons (H10): The two protons of the -CH₂- group adjacent to the nitrogen atom (C10) are deshielded by the electronegative nitrogen.[5] This will result in a singlet (no adjacent protons) around δ 2.7-3.0 ppm.

-

Gem-Dimethyl Protons (H8): The six protons of the two methyl groups on the quaternary carbon C7 are chemically equivalent. They will appear as a sharp singlet, typically in the aliphatic region around δ 1.3 ppm.[6]

-

Amine Protons (H11): The two -NH₂ protons will appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[7] Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on solvent, concentration, and temperature.[8] A D₂O exchange experiment can be used for definitive confirmation, as the labile amine protons will be replaced by deuterium, causing the signal to disappear.[7]

Predicted ¹³C NMR and DEPT Spectra

-